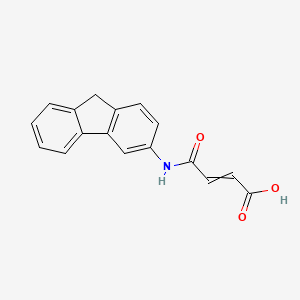
4-(9h-Fluoren-3-ylamino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-Fluoren-3-ylamino)-4-oxobut-2-enoic acid is an organic compound that features a fluorenyl group attached to an amino group, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-3-ylamino)-4-oxobut-2-enoic acid typically involves the reaction of 9H-fluoren-3-ylamine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-3-ylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorenyl derivatives.
Substitution: Formation of substituted fluorenyl derivatives.
Scientific Research Applications
4-(9H-Fluoren-3-ylamino)-4-oxobut-2-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-3-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-Fluoren-3-yl)-4-oxobutanoic acid
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
- (2Z)-4-(9H-Fluoren-3-ylamino)-4-oxo-2-butenoic acid
Uniqueness
4-(9H-Fluoren-3-ylamino)-4-oxobut-2-enoic acid stands out due to its unique structural features, such as the presence of both fluorenyl and butenoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
6296-24-8 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(9H-fluoren-3-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c19-16(7-8-17(20)21)18-13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-8,10H,9H2,(H,18,19)(H,20,21) |
InChI Key |
DPUGLVUNPUIJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















